molecular formula C21H23N3O2S B11397697 N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B11397697
M. Wt: 381.5 g/mol
InChI Key: JLBYHUILCWSIKF-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. research efforts often involve medicinal chemistry approaches and optimization.
    • Industrial production methods may vary depending on the intended application, but they likely involve multi-step syntheses and purification steps.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the desired transformations.
    • Major products could include derivatives with altered pharmacological properties.
  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigating its impact on cellular pathways, especially Hedgehog signaling, is crucial.

      Medicine: It might serve as a lead compound for drug development, targeting Smo receptors.

      Industry: Applications in materials science or agrochemicals are possible.

  • Mechanism of Action

    • The compound activates the Hedgehog pathway by binding to Smo receptors.
    • Downstream effects involve transcriptional regulation, cell proliferation, and differentiation.
    • Molecular targets include Gli transcription factors.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, researchers often compare it to other Smo agonists or antagonists.
    • Its unique features lie in the specific substitutions and its ability to activate Smo independently of Patched.

    Remember that further research and consultation of specialized literature would provide more comprehensive insights.

    Properties

    Molecular Formula

    C21H23N3O2S

    Molecular Weight

    381.5 g/mol

    IUPAC Name

    N-cyclohexyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide

    InChI

    InChI=1S/C21H23N3O2S/c1-15-7-5-8-16(13-15)20-22-19(26-23-20)14-24(17-9-3-2-4-10-17)21(25)18-11-6-12-27-18/h5-8,11-13,17H,2-4,9-10,14H2,1H3

    InChI Key

    JLBYHUILCWSIKF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC=CS4

    Origin of Product

    United States

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